molecular formula C40H77NaO7S B158421 Sodium 1,4-dioctadecyl sulphonatosuccinate CAS No. 10027-28-8

Sodium 1,4-dioctadecyl sulphonatosuccinate

Cat. No. B158421
CAS RN: 10027-28-8
M. Wt: 725.1 g/mol
InChI Key: MNUUUYJEIIJTKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1,4-dioctadecyl sulphonatosuccinate, also known as AOT, is a synthetic surfactant that has been extensively studied for its unique properties. AOT is commonly used in various scientific research applications due to its ability to form stable micelles in aqueous solutions.

Mechanism Of Action

The mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate is based on its ability to form micelles in aqueous solutions. Micelles are formed when the hydrophobic tails of the surfactant molecules cluster together, while the hydrophilic heads remain in contact with the aqueous solution. This arrangement allows hydrophobic compounds to be solubilized within the micelle core, which increases their solubility and bioavailability.

Biochemical And Physiological Effects

Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have minimal toxicity and is considered safe for use in scientific research applications. It has been extensively studied for its effects on various biological systems, including the respiratory, cardiovascular, and nervous systems. Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate also has a high solubilization capacity, which makes it an efficient choice for solubilizing compounds in small volumes. However, Sodium 1,4-dioctadecyl sulphonatosuccinate has some limitations for use in lab experiments. It can be difficult to remove from samples, which may interfere with downstream analysis. Additionally, Sodium 1,4-dioctadecyl sulphonatosuccinate can be sensitive to changes in pH and temperature, which may affect its stability and solubilization capacity.

Future Directions

There are several future directions for further research on Sodium 1,4-dioctadecyl sulphonatosuccinate. One area of interest is the development of new synthesis methods that can produce Sodium 1,4-dioctadecyl sulphonatosuccinate with improved properties. Additionally, further investigation is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its effects on various biological systems. Finally, there is potential for the use of Sodium 1,4-dioctadecyl sulphonatosuccinate in various industrial applications, including the development of new drug delivery systems and the solubilization of hydrophobic compounds in the food and cosmetic industries.
Conclusion:
In conclusion, Sodium 1,4-dioctadecyl sulphonatosuccinate is a synthetic surfactant that has been extensively studied for its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments, including its high solubilization capacity and cost-effectiveness. However, Sodium 1,4-dioctadecyl sulphonatosuccinate also has some limitations, including its sensitivity to changes in pH and temperature. Further research is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its potential applications in various industries.

Synthesis Methods

Sodium 1,4-dioctadecyl sulphonatosuccinate is synthesized by reacting octadecylamine with maleic anhydride in the presence of sodium bisulfite. This reaction produces the sodium salt of 1,4-dioctadecyl sulphonatosuccinate, which is Sodium 1,4-dioctadecyl sulphonatosuccinate. The synthesis process can be further optimized by adjusting the reaction conditions such as temperature, pressure, and reactant concentration.

Scientific Research Applications

Sodium 1,4-dioctadecyl sulphonatosuccinate has been extensively used in various scientific research applications due to its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has been used to study the behavior of surfactants in micellar systems, as well as to investigate the properties of various compounds such as proteins, enzymes, and DNA.

properties

CAS RN

10027-28-8

Product Name

Sodium 1,4-dioctadecyl sulphonatosuccinate

Molecular Formula

C40H77NaO7S

Molecular Weight

725.1 g/mol

IUPAC Name

sodium;1,4-dioctadecoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C40H78O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44,45);/q;+1/p-1

InChI Key

MNUUUYJEIIJTKT-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Other CAS RN

10027-28-8

Origin of Product

United States

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